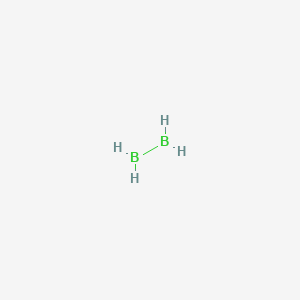

Diborane(4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diborane(4) is a diborane.

Analyse Chemischer Reaktionen

Reactions with Small Molecules

Diborane(4) derivatives react with H₂, CO, and N₂ under mild conditions, demonstrating bond-activation capabilities rare in organic chemistry.

Hydrogen (H₂) Activation

B₂(o-tolyl)₄ (1 ) reacts with H₂ (4 atm) to form hydride-bridged complexes:

-

HB[B(o-tolyl)(μ-H)]₄ (8 ) via hydride/aryl exchange and dimerization .

-

Intermediate diaryl(hydrido)boranes (7 , 9 ) are identified through ¹¹B NMR (δ = 18.6 and 28.5 ppm) and DFT-calculated shifts .

Mechanism :

-

Oxidative addition of H₂ across the B–B bond.

-

Hydride migration to form bridging B–H–B bonds.

Carbon Monoxide (CO) Cleavage

Exposure of 1 to CO (1 bar) induces C≡O bond cleavage, yielding boraindane (4 ) and B₃O₃(o-tolyl)₃ (5 ) . Isotopic labeling (¹³CO) confirms CO incorporation into 4 ’s benzylic carbon .

Key Steps :

-

CO coordination to B₂(o-tolyl)₄.

-

Nucleophilic boron migration and C–O bond scission.

Addition Reactions

Diborane(4) participates in stereospecific additions to unsaturated bonds.

Alkene Diboration

B₂X₄ (X = Cl, F) adds to alkenes via a four-center transition state, yielding 1,2-diboryl alkanes :

| Substrate | Product | Stereochemistry |

|---|---|---|

| Ethylene | Cl₂B–CH₂CH₂–BCl₂ | cis addition |

| Acetylene | Cl₂B–C≡C–BCl₂ | N/A |

Mechanistic Insight :

Azide Functionalization

Diborane(4) azides, synthesized from diamino-diboranes(4), exhibit surprising stability and controlled decomposition.

Pyrolysis Pathways

Controlled heating (>100°C) of 2a (Mes = mesityl) yields diazadiboretidines via dimerization of transient boryl-iminoboranes :

| Starting Material | Product | Temperature |

|---|---|---|

| 2a (Mes) | C₈H₁₀B₂N₂ | 120°C |

| 2b (2,6-xylyl) | C₁₀H₁₄B₂N₂ | 110°C |

Significance : These reactions model pathways for boron nitride precursor synthesis .

Reductive Transformations

Electron-precise diborane(4) derivatives undergo redox reactions to form dianionic species.

Two-Electron Reduction

B₂(o-tolyl)₄ (1 ) reacts with reducing agents to form dianionic B=B species (9 ), which act as ligands for transition metals (e.g., Cu, Rh) :

-

[Cu₂(μ-η²:η²-B₂(o-tolyl)₄)] (11 ) features π-coordination of the B=B bond to two Cu centers .

-

[Rh(cod)(B(o-tolyl)₂)] (12 ) forms via B–B bond cleavage and C–H activation .

Comparative Reactivity Table

Computational Insights

DFT studies elucidate Diborane(4)’s electronic structure and reaction pathways:

-

B₂(o-tolyl)₄ has a low LUMO energy (−1.8 eV), enabling electrophilic reactivity .

-

Bridging B–H–B bonds in B₂H₄ are stabilized by three-center two-electron interactions .

Diborane(4) chemistry bridges main-group and transition-metal reactivity, offering pathways for small-molecule activation and materials synthesis. Stabilized derivatives like B₂(o-tolyl)₄ and diazides provide versatile platforms for exploring boron’s unique bonding paradigms.

Eigenschaften

CAS-Nummer |

18099-45-1 |

|---|---|

Molekularformel |

B2H4 |

Molekulargewicht |

25.66 g/mol |

IUPAC-Name |

boranylborane |

InChI |

InChI=1S/B2H4/c1-2/h1-2H2 |

InChI-Schlüssel |

QSJRRLWJRLPVID-UHFFFAOYSA-N |

SMILES |

BB |

Kanonische SMILES |

BB |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.